Methyl 5-chloro-2-oxoindoline-7-carboxylate
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Overview
Description
Methyl 5-chloro-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and a carboxylate group at the 7-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-oxoindoline-7-carboxylate typically involves the reaction of 5-chloroindoline-2,3-dione with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-chloro-2-oxoindoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of biological pathways and mechanisms involving indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-oxoindoline-7-carboxylate
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl 5-fluoro-2-oxoindoline-7-carboxylate
Uniqueness
Methyl 5-chloro-2-oxoindoline-7-carboxylate is unique due to its specific chloro substituent at the 5-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 5-chloro-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
NDFDSSJKUFAZCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl |
Origin of Product |
United States |
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